

IA-14069 surface plasmon resonance protocol

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Compound of Interest

Compound Name: IA-14069

Cat. No.: B15379009

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Application Note: IA-14069

Real-Time Kinetic Analysis of Small Molecule-Protein Interactions Using Surface Plasmon Resonance

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed protocol for characterizing the binding kinetics of a small molecule inhibitor, **IA-14069**, to its protein target using Surface Plasmon Resonance (SPR). The described methodology allows for the label-free, real-time measurement of association and dissociation rates, providing crucial insights into the compound's mechanism of action. The protocol covers all steps from ligand preparation and immobilization to analyte binding analysis and data interpretation.

Introduction

Surface Plasmon Resonance (SPR) is a powerful optical biosensing technique for studying biomolecular interactions in real-time without the need for labels.^{[1][2]} It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, providing quantitative information on the kinetics and affinity of the interaction.^{[2][3]} In drug discovery, SPR is instrumental for screening and characterizing small molecule drug candidates, elucidating their binding properties to target proteins.

This document outlines a comprehensive SPR protocol for analyzing the interaction between the hypothetical small molecule inhibitor, **IA-14069**, and its target protein. The protocol details the preparation of reagents, immobilization of the target protein onto the sensor chip, injection of **IA-14069** at various concentrations, and subsequent data analysis to determine kinetic parameters such as the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D).

Experimental Workflow

The overall experimental workflow for the SPR analysis of **IA-14069** is depicted below.

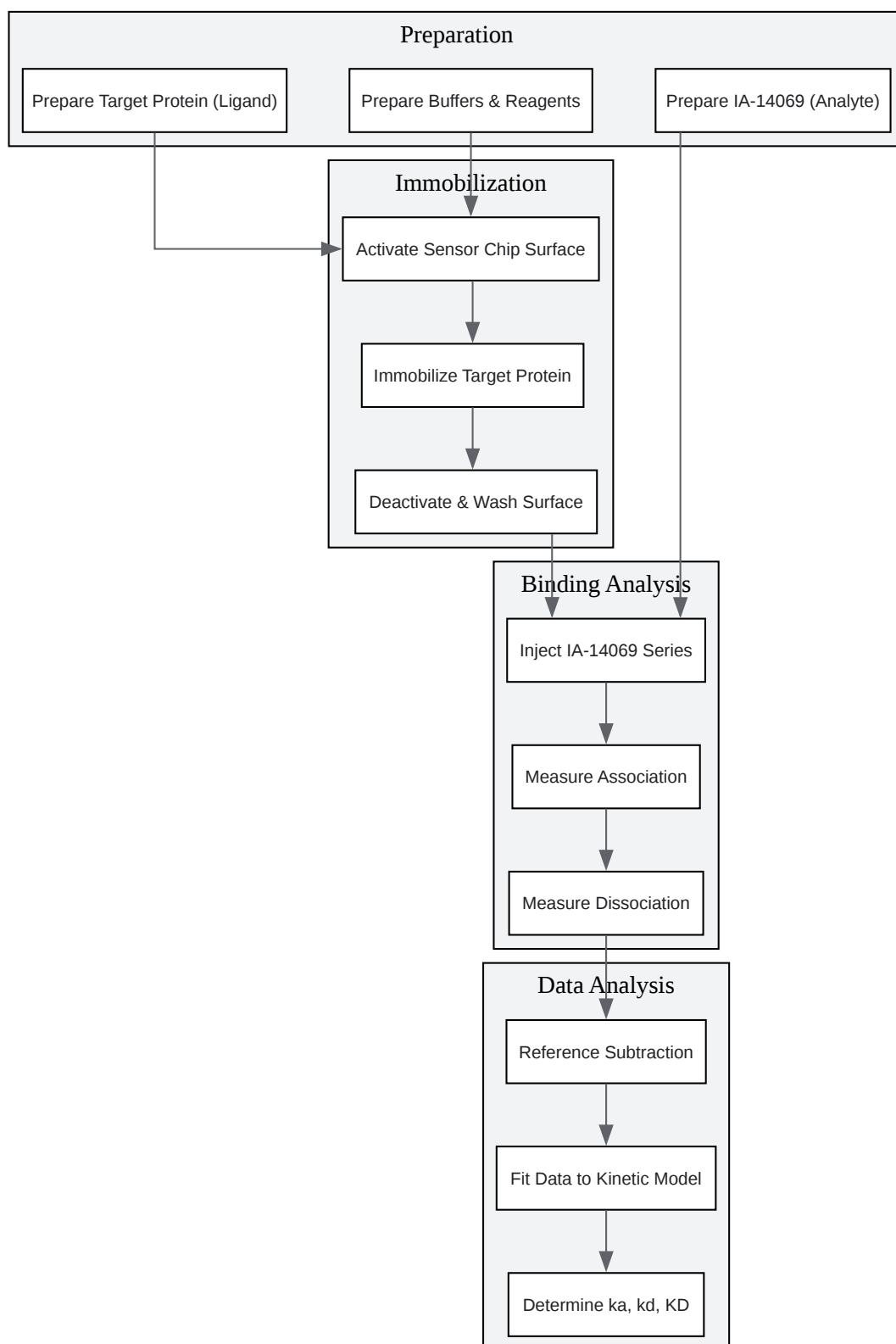
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Figure 1: General experimental workflow for the SPR-based analysis of **IA-14069** binding to its target protein.

Materials and Reagents

Reagent	Supplier	Purpose
Target Protein	In-house	Ligand for immobilization
IA-14069	In-house	Analyte for binding analysis
Amine Coupling Kit	Cytiva	For ligand immobilization
CM5 Sensor Chip	Cytiva	Sensor surface
HBS-EP+ Buffer	Cytiva	Running buffer
Glycine-HCl pH 2.5	In-house	Regeneration solution
DMSO	Sigma-Aldrich	Analyte solvent

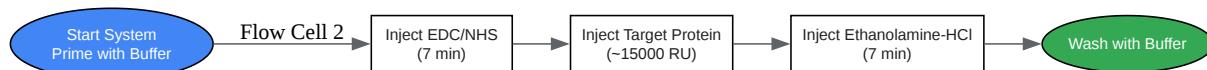
Detailed Experimental Protocol

Preparation of Reagents

- Running Buffer (HBS-EP+): Prepare the running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). Degas the buffer for at least 30 minutes before use.
- Ligand (Target Protein): Dilute the purified target protein to a final concentration of 50 µg/mL in 10 mM Sodium Acetate, pH 5.0.
- Analyte (**IA-14069**): Prepare a 10 mM stock solution of **IA-14069** in 100% DMSO. Create a serial dilution series (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.125 µM) in running buffer. The final DMSO concentration in all samples should be matched and kept below 1%.
- Amine Coupling Reagents: Reconstitute the N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) stocks according to the manufacturer's instructions.

Ligand Immobilization Protocol

This protocol is for immobilizing the target protein onto a CM5 sensor chip using standard amine coupling.



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References

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- 3. path.ox.ac.uk [path.ox.ac.uk]
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